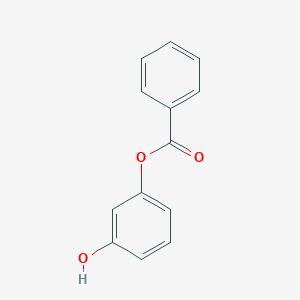![molecular formula C15H14O4 B086782 5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one CAS No. 14729-11-4](/img/structure/B86782.png)
5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one, also known as HDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HDB is a naturally occurring compound that is found in certain plant species, including the genus Hypericum.
Applications De Recherche Scientifique
Protein-Tyrosine Kinase Inhibitors
5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one derivatives have been evaluated for their potential as protein-tyrosine kinase (PTK) inhibitors. Compounds synthesized from this chemical structure showed effectiveness in inhibiting ErbB1 and ErbB2, which are significant for their roles in cell signaling and cancer progression (Li et al., 2017).
Antioxidant Activity and Lipid Peroxidation Inhibition
Some derivatives of 5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one have been synthesized and evaluated for their antioxidant properties and ability to inhibit lipid peroxidation. These compounds have shown significant potential in these areas, indicating their relevance in the study of oxidative stress and related disorders (Neochoritis et al., 2010).
Antiproliferative Activity Against Cancer Cells
Research has demonstrated that certain derivatives of this compound exhibit antiproliferative activity against breast cancer cells. The mechanism involves the disruption of the cell cycle and induction of apoptosis, highlighting its potential in cancer therapy (Saniger et al., 2003).
Herbicidal Activity
Some 5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one derivatives have been found to possess herbicidal properties. These compounds have shown effectiveness against certain weeds, suggesting their potential use in agricultural applications (Fu et al., 2017).
Antimicrobial Properties
Synthesis of certain derivatives has shown good antimicrobial activity. This suggests the potential of these compounds in the development of new antimicrobial agents, which is significant in the context of increasing antibiotic resistance (Mulwad & Hegde, 2009).
Propriétés
Numéro CAS |
14729-11-4 |
|---|---|
Nom du produit |
5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
5-hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |
InChI |
InChI=1S/C15H14O4/c1-8-3-4-10-12(18-7-8)6-13-14(15(10)17)11(16)5-9(2)19-13/h3,5-6,17H,4,7H2,1-2H3 |
Clé InChI |
IUIHYYSAVUBPQO-UHFFFAOYSA-N |
SMILES |
CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1 |
SMILES canonique |
CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1 |
Synonymes |
ptaeroxylin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



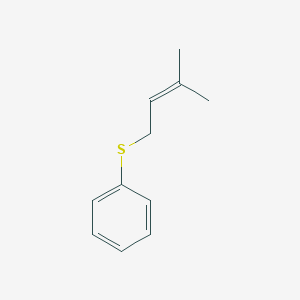
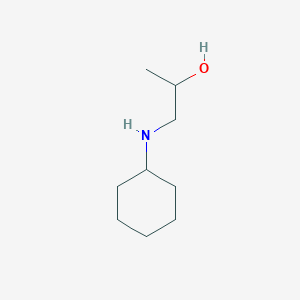

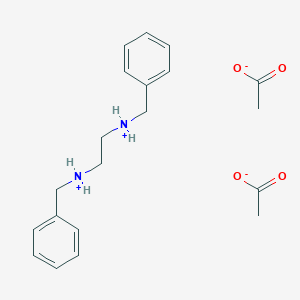
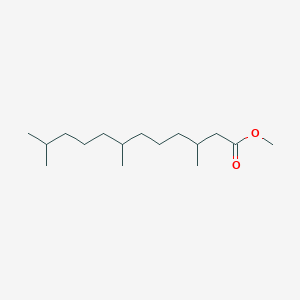
![Spiro[3.3]heptane](/img/structure/B86710.png)
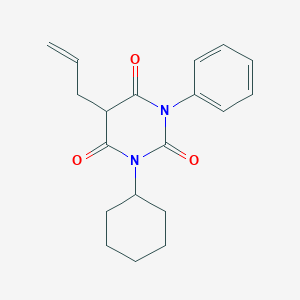
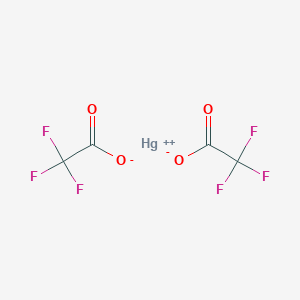
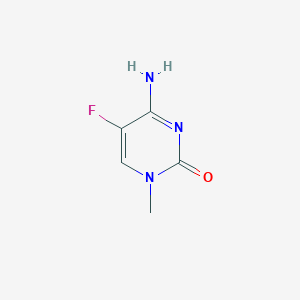
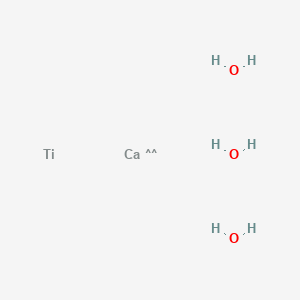
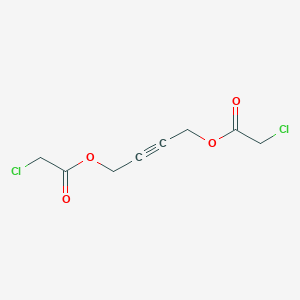
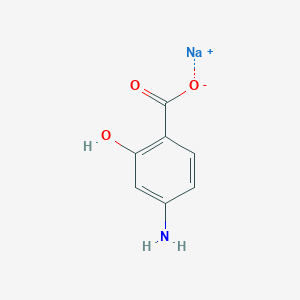
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)
